molecular formula C42H51ClN6O6 B2679317 IL-17 modulator 2 CAS No. 1449208-36-9

IL-17 modulator 2

Cat. No.: B2679317
CAS No.: 1449208-36-9
M. Wt: 771.36
InChI Key: HSTNEKZTSOZTDI-GPOMZPHUSA-N
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Description

Ensemble Compound 159 is a peptide inhibitor of interleukin 17A. It binds to interleukin 17A and/or inhibits the formation of the interleukin 17A-interleukin 17 receptor A complex. This compound has shown efficacy in various assays, including enzyme-linked immunosorbent assay, HT29-GROα cell-based functional assay, rheumatoid arthritis synovial fibroblast assay, and surface plasmon resonance-based biophysical binding assessment .

Preparation Methods

The synthetic routes and reaction conditions for Ensemble Compound 159 involve peptide synthesis techniques. The compound is synthesized by coupling specific amino acids in a controlled sequence to form the desired peptide chain. The reaction conditions typically include the use of coupling reagents, protecting groups, and solvents suitable for peptide synthesis. Industrial production methods may involve solid-phase peptide synthesis, which allows for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Ensemble Compound 159 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include appropriate solvents, temperature control, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ensemble Compound 159 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of interleukin 17A and its interactions with other molecules.

    Biology: The compound is utilized in cell-based assays to investigate its effects on cellular processes and signaling pathways.

    Medicine: Ensemble Compound 159 has potential therapeutic applications in the treatment of diseases involving interleukin 17A, such as rheumatoid arthritis and psoriasis.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting interleukin 17A

Mechanism of Action

Ensemble Compound 159 exerts its effects by binding to interleukin 17A and/or inhibiting the formation of the interleukin 17A-interleukin 17 receptor A complex. This inhibition prevents the activation of downstream signaling pathways that are involved in inflammatory responses. The molecular targets of Ensemble Compound 159 include interleukin 17A and its receptor, interleukin 17 receptor A. The compound’s mechanism of action involves blocking the interaction between interleukin 17A and its receptor, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Ensemble Compound 159 is unique in its ability to specifically inhibit interleukin 17A. Similar compounds include other interleukin 17A inhibitors, such as secukinumab and ixekizumab. Ensemble Compound 159 differs in its peptide structure and binding affinity. While secukinumab and ixekizumab are monoclonal antibodies, Ensemble Compound 159 is a peptide inhibitor, which may offer advantages in terms of stability and production .

Properties

IUPAC Name

(2S)-3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[[(9R)-7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl]methyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTNEKZTSOZTDI-GPOMZPHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)CC2(CCCC2)CC(=O)N[C@@H](C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51ClN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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